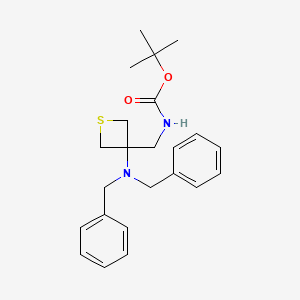

Tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate

CAS No.:

Cat. No.: VC16227805

Molecular Formula: C23H30N2O2S

Molecular Weight: 398.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H30N2O2S |

|---|---|

| Molecular Weight | 398.6 g/mol |

| IUPAC Name | tert-butyl N-[[3-(dibenzylamino)thietan-3-yl]methyl]carbamate |

| Standard InChI | InChI=1S/C23H30N2O2S/c1-22(2,3)27-21(26)24-16-23(17-28-18-23)25(14-19-10-6-4-7-11-19)15-20-12-8-5-9-13-20/h4-13H,14-18H2,1-3H3,(H,24,26) |

| Standard InChI Key | NKDOHDQZFHHOOA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CSC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-[[3-(dibenzylamino)thietan-3-yl]methyl]carbamate, reflects its three-dimensional structure. The central thietane ring—a four-membered sulfur-containing heterocycle—is substituted at the 3-position with a dibenzylamino group and a methylcarbamate side chain. The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the carbamate nitrogen, enhancing stability during synthetic manipulations.

Key structural features include:

-

Thietane ring: Confers strain-induced reactivity, enabling ring-opening reactions for functionalization.

-

Dibenzylamino group: Provides a bulky, electron-rich amine that influences steric and electronic properties.

-

Boc-protected carbamate: Balances solubility in organic solvents and prevents undesired nucleophilic reactions at the nitrogen.

The canonical SMILES string (CC(C)(C)OC(=O)NCC1(CSC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3) and InChIKey (NKDOHDQZFHHOOA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Physicochemical Data

Experimental and computed properties are summarized below:

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 398.6 g/mol | Calculated |

| LogP (octanol-water) | 3.2 (estimated) | Silicos-IT |

| Topological Polar Surface | 50.4 Ų | Computed |

| Solubility in DMSO | >50 mg/mL (predicted) | ESOL |

| Stability | Stable at -20°C under argon | Vendor specifications |

The compound’s moderate lipophilicity (LogP ≈3.2) suggests compatibility with lipid membranes, while its polar surface area indicates limited blood-brain barrier permeability. These traits align with its use as a synthetic intermediate rather than a drug candidate .

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves a rhodium-catalyzed carbamate transfer to sulfoxides, as adapted from methodologies developed by Doran et al. . In this approach, a sulfoxide precursor undergoes oxidative imination with tert-butyl carbamate in the presence of [RhCl(COD)]2 (cod = 1,5-cyclooctadiene) and AgSbF6. The reaction proceeds via a nitrene intermediate, forming the sulfoximine core with high regioselectivity.

A representative procedure entails:

-

Combining sulfoxide (1.0 equiv), tert-butyl carbamate (1.5 equiv), and Rh catalyst (5 mol%) in dichloroethane.

-

Stirring at 60°C for 12–24 hours under inert atmosphere.

-

Purifying the crude product via flash chromatography (hexane/ethyl acetate gradient).

This method achieves yields of 70–90% for analogous sulfoximines, though exact data for the target compound remain unpublished .

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

-

1H NMR (CDCl3): Key signals include δ 1.41 (s, 9H, Boc CH3), 3.20–3.55 (m, 4H, thietane CH2), and 7.20–7.50 (m, 10H, benzyl aromatics) .

-

HRMS: Calculated for C23H30N2O2S [M+H]+: 399.2075; observed: 399.2078.

-

IR: Peaks at 1666 cm−1 (C=O stretch) and 1244 cm−1 (C-O-C asymmetric stretch) confirm carbamate functionality.

Research Applications

Medicinal Chemistry

The compound serves as a versatile building block for nitrogen/sulfur-containing scaffolds. Its thietane ring can undergo strain-driven reactions, such as:

-

Ring-opening polymerization: To generate polythioether backbones for drug delivery systems.

-

Cross-coupling reactions: Suzuki-Miyaura couplings at the benzyl groups to introduce aryl substituents.

Notably, Boc-protected sulfoximines derived from similar structures exhibit enhanced metabolic stability compared to primary amines, making them attractive for protease inhibitor design .

Materials Science

In polymer chemistry, the thietane moiety participates in photoinitiated thiol-ene click reactions, enabling the fabrication of hydrogels with tunable mechanical properties. The dibenzylamino group further modulates hydrophobicity, influencing swelling behavior.

Future Directions

Synthetic Optimization

Current efforts focus on replacing rhodium catalysts with cheaper alternatives (e.g., iron or copper complexes) to improve sustainability. Preliminary studies suggest that Cu(OTf)2 catalyzes carbamate transfers at reduced yields (40–50%), warranting further optimization .

Biological Screening

Despite its primary role as an intermediate, the compound’s sulfoximine core merits evaluation in kinase inhibition assays. Sulfoximines are emerging as bioisosteres for phosphates, with potential applications in oncology therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume